molecular formula C19H15ClN2O3S2 B15189558 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide CAS No. 214916-26-4

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide

Cat. No.: B15189558
CAS No.: 214916-26-4
M. Wt: 418.9 g/mol
InChI Key: CQLNTEIZHVCHLO-UHFFFAOYSA-N
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Description

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide: is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno-thiadiazine core, which is further substituted with chlorophenyl and phenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide typically involves multi-step organic reactions. The process often starts with the preparation of the thieno-thiadiazine core, followed by the introduction of the chlorophenyl and phenylmethyl substituents. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thieno-thiadiazine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its mechanism of action and its ability to interact with biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide exerts its effects involves interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-methylphenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide
  • 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-bromophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide

Uniqueness

The uniqueness of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide lies in its specific substituents and the presence of the 1,1-dioxide functionality

Properties

CAS No.

214916-26-4

Molecular Formula

C19H15ClN2O3S2

Molecular Weight

418.9 g/mol

IUPAC Name

2-benzyl-4-[(2-chlorophenyl)methyl]-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C19H15ClN2O3S2/c20-16-9-5-4-8-15(16)11-21-17-12-26-13-18(17)27(24,25)22(19(21)23)10-14-6-2-1-3-7-14/h1-9,12-13H,10-11H2

InChI Key

CQLNTEIZHVCHLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(C3=CSC=C3S2(=O)=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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